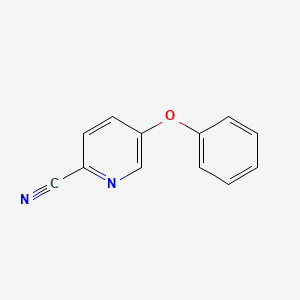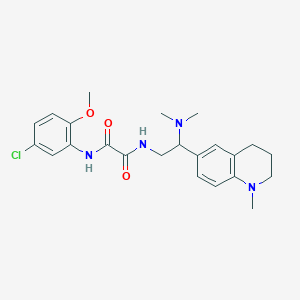![molecular formula C19H24N8O2 B2407020 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034583-04-3](/img/structure/B2407020.png)
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . These types of compounds are often found in pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the triazole ring through a cyclization reaction . The exact method would depend on the specific substituents and their positions on the rings.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen in the triazole and pyrimidine rings suggests the possibility of hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich nitrogen atoms in the triazole and pyrimidine rings, which could act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Pyrazolo[1,5-a]pyrimidine Derivatives : A study by Abdel‐Aziz et al. (2008) focused on synthesizing novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other heterocyclic derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety. Some of these compounds showed moderate antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents Abdel‐Aziz, H., Hamdy, N., Fakhr, I., & Farag, A. (2008).
Anticoronavirus and Antitumoral Activity : Jilloju et al. (2021) discovered derivatives with significant in vitro anticoronavirus and antitumoral activity. This study underscores the importance of subtle structural variations in tuning biological properties towards specific therapeutic applications Jilloju, P. C., Persoons, L., Kurapati, S., Schols, D., de Jonghe, S., Daelemans, D., & Vedula, R. R. (2021).
Cyclocondensation Reactions : Research by Desenko et al. (1998) explored cyclocondensation reactions involving triazolo[1,5-a]pyrimidine compounds, leading to the synthesis of novel heterocyclic structures with potential pharmacological properties Desenko, S., Komykhov, S. A., Orlov, V., & Meier, H. (1998).
Antimicrobial Agents : Mabkhot et al. (2016) synthesized new thiophene-based heterocycles as potential antimicrobial agents. Their findings highlight the utility of heterocyclic compounds in addressing antibiotic resistance Mabkhot, Y., Alatibi, F., El-Sayed, N., Kheder, N. A., & Al-showiman, S. (2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including signal transduction pathways and metabolic pathways .
Result of Action
Related compounds have been found to induce various cellular responses, including changes in gene expression and alterations in cellular metabolism .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-12-10-13(2)27-19(22-12)23-15(24-27)18(28)26-9-5-6-14(11-26)29-17-16(25(3)4)20-7-8-21-17/h7-8,10,14H,5-6,9,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPFGBVONGVIAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NC=CN=C4N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2406939.png)

![Ethyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2406944.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2406946.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406947.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2406949.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2406952.png)
![3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406954.png)
![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406955.png)
![2-Chloro-N-[(2-fluoro-3-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2406957.png)

![(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2406960.png)